molecular formula C15H30N2O3S B4455121 N-(2,4-DIMETHYLPENTAN-3-YL)-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE

N-(2,4-DIMETHYLPENTAN-3-YL)-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4455121
M. Wt: 318.5 g/mol
InChI Key: LOMAQBXSBHVUGW-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYLPENTAN-3-YL)-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound It is characterized by its complex structure, which includes a piperidine ring, an ethanesulfonyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPENTAN-3-YL)-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Ethanesulfonyl Group: This step may involve sulfonylation reactions using reagents like ethanesulfonyl chloride.

    Attachment of the Carboxamide Group: This can be done through amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethanesulfonyl group.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

    Substitution: The piperidine ring may be subject to substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

N-(2,4-DIMETHYLPENTAN-3-YL)-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE may have various applications:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use as a specialty chemical in manufacturing processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-DIMETHYLPENTAN-3-YL)-1-(METHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE
  • N-(2,4-DIMETHYLPENTAN-3-YL)-1-(BENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE

Uniqueness

N-(2,4-DIMETHYLPENTAN-3-YL)-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE may be unique in its specific combination of functional groups, which could confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2,4-dimethylpentan-3-yl)-1-ethylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O3S/c1-6-21(19,20)17-9-7-13(8-10-17)15(18)16-14(11(2)3)12(4)5/h11-14H,6-10H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMAQBXSBHVUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4-DIMETHYLPENTAN-3-YL)-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE
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N-(2,4-DIMETHYLPENTAN-3-YL)-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE
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N-(2,4-DIMETHYLPENTAN-3-YL)-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE
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N-(2,4-DIMETHYLPENTAN-3-YL)-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE
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N-(2,4-DIMETHYLPENTAN-3-YL)-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE
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N-(2,4-DIMETHYLPENTAN-3-YL)-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE

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